Methylcobalamin
Overview
Description
Mecobalamin, also known as methylcobalamin, is a form of vitamin B12. It is a cobalamin, a group of compounds that contain cobalt. Mecobalamin is a naturally occurring form of vitamin B12 and is found in animal-based foods such as meat, fish, eggs, and dairy products. It plays a crucial role in maintaining proper brain function, nerve health, and the production of red blood cells .
Mechanism of Action
Target of Action
Methylcobalamin, a form of Vitamin B12, primarily targets two enzymes: methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in various biochemical processes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA .
Mode of Action
This compound serves as a cofactor for its target enzymes . As a cofactor, it facilitates the biochemical reactions that these enzymes catalyze. For instance, in the case of methionine synthase, this compound aids in the conversion of homocysteine to methionine .
Biochemical Pathways
This compound is involved in the one-carbon metabolism and mitochondrial function . It plays a role in the synthesis of methionine from homocysteine, a process that is crucial for DNA synthesis . Disruption of these pathways due to a scarcity of Vitamin B12 can lead to impaired mitochondrial function .
Pharmacokinetics
The pharmacokinetics of this compound are complexCob(II)alamin is then later converted into the other two forms, adenosylcobalamin and this compound, for use as cofactors . The half-life of this compound is approximately 6 days .
Result of Action
This compound has several molecular and cellular effects. It helps in the synthesis of neuronal lipids, regeneration of axonal nerves, and has neuroprotective activity . These actions promote neurons to function properly and thus improve conditions like Alzheimer’s disease, Parkinsonism, Dementia, and neuropathic syndromes .
Action Environment
This compound plays an important role in the environment, where it is responsible for the biomethylation of certain heavy metals . For example, the highly toxic methylmercury is produced by the action of this compound . In this role, this compound serves as a source of "CH3+" .
Biochemical Analysis
Biochemical Properties
Methylcobalamin functions as a cofactor for two critical enzymes: methionine synthase and L-methylmalonyl-CoA mutase . Methionine synthase catalyzes the conversion of homocysteine to methionine, an essential amino acid required for the formation of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, proteins, and lipids . L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA in the metabolism of propionate, a short-chain fatty acid . This compound’s role in these biochemical reactions is vital for maintaining cellular function and metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has antioxidant effects, acts as a co-factor in mitochondrial energy metabolism, and contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . This compound is involved in the formation of red blood cells and aids in the synthesis of DNA and RNA in the bone marrow . It also helps in the production of neurotransmitters, which are essential for transmitting signals between nerve cells .
Molecular Mechanism
At the molecular level, this compound participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA . It is first converted by MMACHC into cob(II)alamin, which is then converted into adenosylcobalamin and this compound for use as cofactors . This compound’s role as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase is crucial for its biochemical functions . It also promotes axonal transport and axonal regeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that continuous treatment with this compound ameliorates effects on peripheral lesions in experimental diabetic neuropathy . The stability and degradation of this compound are essential factors in its long-term effects on cellular function. Studies have shown that this compound has neuroprotective actions and can improve motor nerve conduction velocity in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Ultra-high doses of this compound (500 μg/kg) have been found to improve compound muscle action potential in acrylamide-induced neuropathy . It also shows neuroprotective effects in models of mononeuropathy in rats . High doses of this compound can have toxic or adverse effects, and it is essential to determine the appropriate dosage for therapeutic use .
Metabolic Pathways
This compound is involved in the synthesis of thymidine from deoxyuridine, promotion of deposited folate utilization, and metabolism of nucleic acid . It promotes nucleic acid and protein synthesis more than adenosylcobalamin does . This compound also participates in the Wood-Ljungdahl pathway, providing the methyl group that couples to carbon monoxide to afford acetyl-CoA .
Transport and Distribution
This compound is transported and distributed within cells and tissues through a sophisticated pathway involving more than 15 gene products . It is bound to protein in food and must be released before it is absorbed . The process starts in the mouth when food is mixed with saliva, and the freed vitamin B12 then binds with haptocorrin, a cobalamin-binding protein in the saliva . In the duodenum, digestive enzymes free the vitamin B12 from haptocorrin, and this freed vitamin B12 combines with intrinsic factor, a transport and delivery binding protein secreted by the stomach’s parietal cells .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is involved in the methionine cycle, where it serves as a cofactor for methionine synthase, catalyzing the methylation of homocysteine to methionine . This reaction occurs in the cytoplasm, and the resulting methionine is essential for various cellular processes, including protein synthesis and DNA methylation . The localization of this compound within specific cellular compartments ensures its availability for these critical biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mecobalamin can be synthesized in the laboratory by reducing cyanocobalamin with sodium borohydride in an alkaline solution, followed by the addition of methyl iodide . This process involves the following steps:
- Dissolving cyanocobalamin, cobalt chloride, and trimethylsulfoxonium iodide in deionized water to obtain a reaction mixture.
- Adding sodium borohydride dissolved in absolute ethyl alcohol to the reaction mixture.
- Adjusting the pH of the solution to 5.0-7.0.
- Centrifuging the solution to obtain a filtrate.
- Performing vacuum evaporation on the filtrate to obtain a concentrate.
- Absorbing the concentrate with a macroporous resin column, followed by washing, layer development, and resolution to obtain a crystallization stock solution.
- Adding acetone to the crystallization stock solution and performing dynamic and static crystallization, followed by filtration, washing, and drying to obtain the finished product .
Industrial Production Methods
In industrial settings, mecobalamin tablets are typically prepared using a traditional wet granulation process. This involves pelletizing, drying, granulating, total blending, tabletting, coating, and packing .
Chemical Reactions Analysis
Types of Reactions
Mecobalamin undergoes various chemical reactions, including:
Oxidation: Mecobalamin can be oxidized to form hydroxocobalamin.
Reduction: It can be reduced to form cob(II)alamin.
Substitution: Mecobalamin can undergo substitution reactions where the methyl group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Methyl iodide is used for methylation reactions.
Major Products Formed
Oxidation: Hydroxocobalamin.
Reduction: Cob(II)alamin.
Substitution: Various substituted cobalamins depending on the substituent used.
Scientific Research Applications
Mecobalamin has a wide range of scientific research applications, including:
Biology: Mecobalamin is essential for DNA synthesis and cellular energy production.
Medicine: It is used to treat vitamin B12 deficiency, peripheral neuropathy, diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis
Industry: Mecobalamin is used in the production of dietary supplements and fortified foods.
Comparison with Similar Compounds
Mecobalamin is often compared with other forms of vitamin B12, such as cyanocobalamin and hydroxocobalamin. While all these compounds serve similar physiological functions, they differ in their chemical structures and bioavailability .
Cyanocobalamin: Contains a cyano group instead of a methyl group.
Hydroxocobalamin: Contains a hydroxyl group and is used in the treatment of vitamin B12 deficiency and cyanide poisoning.
Mecobalamin is unique in that it is a naturally occurring form of vitamin B12 and is directly involved in the methylation of homocysteine to methionine, making it particularly important for neurological health .
Properties
CAS No. |
13422-55-4 |
---|---|
Molecular Formula |
C63H91CoN13O14P |
Molecular Weight |
1344.4 g/mol |
IUPAC Name |
carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
ZFLASALABLFSNM-AZCDKEHOSA-L |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |
SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] |
Appearance |
Solid powder |
boiling_point |
> 300 °C |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |
melting_point |
> 300 |
physical_description |
Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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